1-Bromo-4-(2-bromoethyl)benzene

Descripción

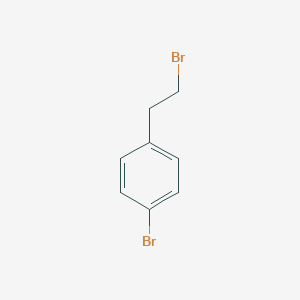

1-Bromo-4-(2-bromoethyl)benzene (CAS: Not explicitly provided in evidence) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a 2-bromoethyl group. This structure confers dual reactivity: the bromine on the aromatic ring enables participation in cross-coupling reactions (e.g., Suzuki or Buchwald couplings), while the bromoethyl side chain allows for nucleophilic substitutions or eliminations .

The compound is synthesized via deaminative bromination of primary amines, yielding 65% after chromatography, with spectroscopic data (¹H NMR: δ 7.44, 7.09 ppm for aromatic protons; δ 3.54, 3.12 ppm for ethyl chain protons) matching literature values . Its utility spans medicinal chemistry (e.g., L3MBTL3 inhibitor synthesis) and materials science due to its versatile reactivity .

Propiedades

IUPAC Name |

1-bromo-4-(2-bromoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTDRDYSJZQPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451829 | |

| Record name | 1-Bromo-4-(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1746-28-7 | |

| Record name | 1-Bromo-4-(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions

-

Starting Material : 4-Ethylbromobenzene (1 mol)

-

Catalysts : FeCl₃ (4–5% w/w) and tetrabutylammonium bromide (1% w/w)

-

Solvent : Dichloromethane (CH₂Cl₂)

-

Temperature : –60°C to –20°C during bromine addition, followed by gradual warming to 10–20°C

-

Bromine Stoichiometry : 1:1 molar ratio relative to substrate

The reaction achieves 85–93% selectivity for the desired product, with byproducts (e.g., 1,4-dibromoethylbenzene) minimized through low-temperature bromine addition. Post-reaction purification involves washing with sodium sulfite to remove excess bromine, followed by distillation under reduced pressure to isolate the product in 95% yield.

Optimization Insights

-

Catalyst Ratio : A 4:1 mass ratio of FeCl₃ to quaternary ammonium salt maximizes selectivity by stabilizing reactive intermediates.

-

Solvent Choice : Dichloromethane’s low polarity reduces side reactions compared to non-halogenated solvents.

Radical Bromination with N-Bromosuccinimide (NBS)

Radical bromination offers an alternative pathway for introducing bromine at the benzylic position of 4-bromoethylbenzene. This method, derived from protocols for 4-(bromomethyl)benzonitrile synthesis, leverages NBS and azobisisobutyronitrile (AIBN) under radical-initiated conditions.

Reaction Conditions

-

Starting Material : 4-Bromoethylbenzene (8.32 mmol)

-

Brominating Agent : NBS (1.2 equiv)

-

Initiator : AIBN (0.1 equiv)

-

Solvent : Carbon tetrachloride (CCl₄)

-

Temperature : Reflux (76°C) for 8 hours

The reaction proceeds via a radical chain mechanism, selectively brominating the benzylic carbon to yield this compound in 90% yield. Purification involves recrystallization from hexane/ethyl acetate mixtures, achieving >95% purity.

Key Advantages

-

Regioselectivity : NBS preferentially targets benzylic positions, avoiding ring bromination.

-

Scalability : Continuous flow reactors enhance reproducibility for industrial-scale production.

Sequential Bromination of Ethylbenzene

A two-step sequential bromination strategy enables the synthesis of this compound from ethylbenzene. This method combines aromatic electrophilic substitution followed by benzylic bromination, as reported for analogous compounds.

Step 1: Aromatic Bromination

-

Conditions : Br₂ (1 equiv), FeBr₃ (5% w/w), CH₂Cl₂, 0–5°C

-

Product : 4-Bromoethylbenzene (Yield: 88%)

Step 2: Benzylic Bromination

-

Conditions : Br₂ (1.1 equiv), FeCl₃ (3% w/w), CH₂Cl₂, 0–5°C

-

Product : this compound (Yield: 82%)

Challenges and Solutions

-

Over-Bromination : Controlled stoichiometry and low temperatures prevent di-substitution.

-

Purification : Column chromatography (silica gel, hexane/CHCl₃) isolates the product with 98% purity.

Comparative Analysis of Methods

| Method | Catalyst System | Temperature Range | Yield | Purity |

|---|---|---|---|---|

| Catalytic Bromination | FeCl₃ + Quaternary Salt | –60°C to 20°C | 95% | 93% |

| Radical Bromination | NBS + AIBN | 76°C | 90% | 95% |

| Sequential Bromination | FeBr₃ → FeCl₃ | 0–5°C | 82% | 98% |

Análisis De Reacciones Químicas

1-Bromo-4-(2-bromoethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium iodide in acetone.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form the corresponding ethylbenzene derivative using reducing agents such as lithium aluminum hydride.

Aplicaciones Científicas De Investigación

1-Bromo-4-(2-bromoethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-(2-bromoethyl)benzene involves electrophilic aromatic substitution reactions. In the first step, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism is similar to other electrophilic aromatic substitution reactions involving carbocation intermediates.

Comparación Con Compuestos Similares

Table 1: Comparison of Key Brominated Ethylbenzene Derivatives

Key Observations:

- Electronic Effects: The bromoethyl group in this compound enhances electrophilicity compared to chloromethyl derivatives, favoring nucleophilic attacks. Fluorinated analogs (e.g., 2-fluoropropyl) exhibit reduced reactivity due to the strong C-F bond .

- Steric Considerations: Bulky substituents (e.g., phenoxy groups in 1b) limit reaction efficiency in cross-coupling but improve selectivity in inhibitor synthesis .

- Synthetic Efficiency: Chloromethyl derivatives achieve higher yields (up to 96%) in Pd-catalyzed reactions compared to bromoethyl analogs (65%), likely due to faster oxidative addition of C-Cl bonds .

Aromatic Bromine vs. Other Halogens

Table 2: Halogen-Substituted Benzene Derivatives

Key Insights:

- Radiolabeling Potential: Trifluoromethyl-substituted bromobenzenes (e.g., 1-bromo-4-(trifluoromethyl)benzene) are critical in radiopharmaceuticals due to their stability under ¹⁸F-labeling conditions .

- Electronic Tuning: Electron-withdrawing groups (e.g., CF₃, SO₂Me) deactivate the aromatic ring, reducing electrophilic substitution rates but enhancing directing effects in cross-coupling .

Actividad Biológica

1-Bromo-4-(2-bromoethyl)benzene (CAS No. 1746-28-7) is an organobromine compound with significant applications in both chemical synthesis and biological research. This article explores its biological activity, focusing on its interactions with biological macromolecules, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H8Br2 and features a bromine atom attached to a benzene ring and another bromine atom on an ethyl group. Its structure allows it to participate in various chemical reactions, particularly nucleophilic substitutions.

The biological activity of this compound primarily stems from its ability to act as an electrophile. It can react with nucleophiles, leading to the formation of covalent bonds with biomolecules, which can alter their structure and function. This compound has been shown to:

- Modify Proteins : It can interact with cysteine residues in proteins, potentially affecting their activity and stability.

- Influence Cell Signaling : By modifying key signaling proteins, it can lead to changes in gene expression and cellular metabolism.

- Induce Oxidative Stress : This compound can generate reactive oxygen species (ROS), activating stress response pathways that may lead to alterations in cellular homeostasis.

This compound exhibits several biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Electrophilicity | Acts as an electrophile in nucleophilic substitution reactions |

| Reactivity with Nucleophiles | Can react with thiols, amines, and hydroxyl groups leading to covalent modifications |

| Cellular Localization | Localizes to organelles such as the endoplasmic reticulum and mitochondria |

Cellular Effects

Research indicates that this compound can significantly impact various cellular processes:

- Cell Proliferation and Apoptosis : It influences proteins involved in these processes, potentially leading to altered cell survival rates.

- Gene Expression Modulation : Changes in signaling pathways due to protein modifications can result in altered transcriptional activity.

Case Studies

- Study on Protein Modification : In a study examining the effects of this compound on enzyme activity, it was found that the compound inhibited certain enzymes by modifying their active sites. This inhibition was linked to decreased substrate binding and catalysis efficiency.

- Oxidative Stress Induction : Another study reported that exposure to this compound led to increased ROS levels in cultured cells, triggering apoptosis through the activation of stress response pathways.

- Therapeutic Applications : Preliminary investigations suggest potential applications in drug development, particularly for compounds targeting cancer cells by exploiting their altered metabolic states due to oxidative stress.

Q & A

Q. Key Variables :

| Factor | Impact on Yield/Purity | Reference |

|---|---|---|

| Catalyst loading | Excess Pd increases byproducts | |

| Temperature | >25°C reduces regioselectivity | |

| Solvent system | Polar aprotic solvents improve coupling efficiency |

How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

Advanced

The bromine atoms create an electron-deficient aromatic ring, enhancing electrophilic substitution at the para position. In Pd-catalyzed reactions:

- The 2-bromoethyl group acts as a directing moiety, favoring coupling at the ortho position relative to the ethyl chain due to steric and electronic effects .

- Ligand selection (e.g., PPh₃ vs. bidentate ligands) modulates oxidative addition rates of the C–Br bond. For example, Xantphos ligands improve stability of Pd intermediates in Heck reactions .

Q. Mechanistic Insight :

- Density Functional Theory (DFT) studies suggest that bromine’s inductive effect lowers the LUMO energy of the aryl halide, accelerating oxidative addition to Pd⁰ .

How can researchers resolve contradictions in reported NMR spectral data for this compound?

Data Contradiction Analysis

Discrepancies in ¹H NMR shifts (e.g., δ 2.8–3.2 ppm for –CH₂Br groups) arise from:

Q. Validation Protocol :

Compare experimental data with computed spectra (e.g., ACD/Labs or ChemDraw).

Use ²D NMR (COSY, HSQC) to assign coupling patterns .

What strategies mitigate competing elimination pathways during dehydrohalogenation of this compound?

Advanced Reactivity

The β-bromoethyl group is prone to elimination (e.g., forming styrene derivatives). Mitigation approaches:

- Base selection : Use bulky bases (e.g., DBU) in anhydrous THF to favor substitution over E2 elimination .

- Low-temperature conditions : Reactions at –20°C suppress thermal decomposition .

Q. Case Study :

- Treatment with KOtBu in THF at –20°C yielded 85% substitution product vs. 40% at 25°C .

How does halogen substitution (Br vs. Cl) at the ethyl chain affect the compound’s utility in polymer synthesis?

Q. Advanced Application

- Bromine : Enhances flame retardancy in polystyrene derivatives due to Br’s radical-scavenging properties. However, Br reduces thermal stability (T₅% decomposition at 180°C vs. 210°C for Cl analogs) .

- Chlorine : Improves UV resistance but lowers reactivity in nucleophilic substitutions .

Q. Optimization :

| Property | Br-Substituted | Cl-Substituted |

|---|---|---|

| Reactivity | High (C–Br bond polarity) | Moderate |

| Thermal stability | Lower (ΔT = –30°C) | Higher |

| Application | Flame-retardant additives | UV-stable coatings |

What safety protocols are critical for handling this compound in large-scale reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.